molecular formula C6H4ClF3N2O B11758352 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine

Cat. No.: B11758352
M. Wt: 212.56 g/mol
InChI Key: HYCZXBJYCIKLON-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine is a fluorinated pyridine derivative intended for research and development purposes only. This compound is structurally related to the well-documented 2-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 117519-09-2), a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals . Compounds within this chemical class are of significant interest in discovery chemistry due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and biomolecular affinity . The trifluoromethoxy group is a strong electron-withdrawing moiety, which can influence the electron distribution and reactivity of the pyridine ring, making it a versatile building block for further chemical transformations. In industrial research, such substituted pyridines are frequently utilized as key precursors in creating active ingredients for crop protection products and are investigated for potential applications in pharmaceutical candidates . Researchers can leverage this compound to explore novel synthetic pathways and develop new chemical entities. Please note: This product is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-3(11)1-2-4(12-5)13-6(8,9)10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCZXBJYCIKLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The reaction employs silver carbonate (Ag₂CO₃) as a catalyst and trifluoromethoxide (TFMO) as the nucleophile to achieve selective C-H activation. This approach minimizes pre-functionalization steps and preserves sensitive functional groups (e.g., amines).

Reaction Step Conditions Yield Key Observations
C-H ActivationAg₂CO₃ (10 mol%), TFMO (1.5 eq), DCE, RT60–80%Ortho-selectivity observed for pyridines; compatible with Cl and NH₂ groups.

Example Protocol :

  • Substrate Preparation : 2-Chloro-3-aminopyridine is synthesized via nitration, reduction, and protection/deprotection steps.

  • Trifluoromethoxylation :

    • Add Ag₂CO₃ and TFMO to the substrate in dichloroethane (DCE).

    • Stir at room temperature for 12–24 hours.

  • Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via column chromatography.

Advantages :

  • High Selectivity : Ortho-directing effects of substituents ensure precise OCF₃ placement.

  • Mild Conditions : Avoids harsh temperatures, preserving labile groups.

Challenges :

  • Catalyst Cost : Silver-based catalysts may limit scalability.

  • Regioselectivity : Competing para- or meta-directed pathways require optimization.

Stepwise Substitution and Functionalization

This multi-step approach offers greater control over substituent positions but requires sequential protection/deprotection.

Synthetic Pathway

  • Chlorination : Introduce Cl at position 2 using SOCl₂ or POCl₃.

  • Amination : Install NH₂ at position 3 via nitration, reduction, or SNAr.

  • Trifluoromethoxylation : Substitute a leaving group (e.g., Br) at position 6 with OCF₃.

Step Reagents/Conditions Yield Reference
ChlorinationPOCl₃, reflux, 6h85–90%
AminationNH₃ (aq.), Pd/C, H₂, 80°C, 4h70–75%
OCF₃ IntroductionCuCF₃O, DMF, 120°C, 24h40–50%

Example Workflow :

  • Chlorination : Treat pyridine with POCl₃ to yield 2-chloropyridine.

  • Nitration : Introduce NO₂ at position 3 using HNO₃/H₂SO₄.

  • Reduction : Convert NO₂ to NH₂ with H₂/Pd-C.

  • Bromination : Install Br at position 6 via electrophilic substitution.

  • OCF₃ Substitution : React with CuCF₃O in DMF at 120°C.

Advantages :

  • Positional Control : Ensures Cl, NH₂, and OCF₃ occupy designated sites.

  • Scalability : Compatible with industrial batch processes.

Limitations :

  • Low Efficiency : Cumulative yields drop due to multiple steps.

  • Toxic Reagents : Use of POCl₃ and SOCl₂ necessitates strict safety protocols.

Diazonium Salt Coupling

This method exploits diazonium intermediates to introduce OCF₃, though its practicality is limited by reagent availability.

Reaction Scheme

  • Nitration : Install NO₂ at position 6.

  • Reduction : Convert NO₂ to NH₂.

  • Diazotization : Generate diazonium salt and displace with OCF₃.

Step Reagents/Conditions Yield Key Challenges
NitrationHNO₃, H₂SO₄, 0°C65–70%Over-nitration risks; requires careful temperature control.
ReductionFe/HCl, H₂O, 80°C80–85%Incomplete reduction may leave residual NO₂ groups.
OCF₃ IntroductionNaN₃, CuCF₃O, 60°C30–40%Limited OCF₃ nucleophiles; low reactivity of diazonium salts.

Limitations :

  • Low Yield : Diazonium salt displacement with OCF₃ is inefficient.

  • Safety Concerns : Diazonium intermediates are thermally unstable.

Cross-Coupling Reactions

Step Conditions Yield Reference
OCF₃-I CouplingCuI, L-proline, DMF, 110°C, 24h45–50%

Workflow :

  • Halogenation : Introduce I at position 6.

  • Coupling : React with OCF₃-I in the presence of CuI.

Drawbacks :

  • Reagent Cost : OCF₃-I is rare and expensive.

  • Side Reactions : Competing homocoupling reduces selectivity.

Oxidative Functionalization

Oxidation of trifluoromethyl groups to OCF₃ is theoretically possible but chemically impractical due to the inertness of CF₃.

Step Conditions Feasibility
CF₃ → OCF₃ OxidationKMnO₄, H₂O, 100°CLow

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
C-H TrifluoromethoxylationHigh selectivity, mild conditionsExpensive catalystsModerate
Stepwise SubstitutionFull positional controlLow cumulative yieldHigh
Diazonium CouplingEstablished protocolsLow efficiency, safety risksLow
Cross-CouplingBroad functional group toleranceRare reagents, side reactionsModerate

Key Research Findings

  • Ag₂CO₃-Catalyzed C-H Activation :

    • Achieves ortho-selective OCF₃ introduction in pyridines.

    • Compatible with Cl and NH₂ groups, enabling one-pot synthesis.

  • Copper-Mediated Couplings :

    • CuCF₃O facilitates OCF₃ substitution but requires high temperatures.

    • Limited by reagent availability and side reactions.

  • Industrial Viability :

    • Stepwise substitution is preferred for large-scale production despite lower yields.

    • Silver catalysts remain a bottleneck for cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-(trifluoromethoxy)pyridine derivatives .

Scientific Research Applications

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound A : 2-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 72587-18-9)

  • Molecular Formula : C₆H₄ClF₃N₂
  • Key Difference : Replaces -OCF₃ with -CF₃ at position 4.
  • For example, in CDK2 inhibition studies, trifluoromethyl-substituted pyridines (e.g., compound 4 in ) showed IC₅₀ values as low as 0.24 µM, suggesting enhanced enzyme affinity compared to methoxy or hydroxy analogs .

Compound B : 6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3)

  • Molecular Formula : C₆H₅F₃N₂O
  • Key Difference : Lacks the chlorine atom at position 2.
  • This compound may exhibit lower binding affinity in kinase assays compared to the chloro-containing analog .

Halogen Substitution: Chloro vs. Bromo

Compound C : 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS: 1361825-47-9)

  • Molecular Formula : C₆H₄BrF₃N₂O
  • Key Difference : Replaces chlorine with bromine at position 2.
  • Impact : Bromine’s larger atomic radius and higher polarizability may enhance halogen bonding in protein-ligand interactions. However, increased steric hindrance could reduce solubility and metabolic stability .

Positional Isomerism

Compound D : 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 1196153-86-2)

  • Molecular Formula : C₆H₄ClF₃N₂
  • Key Difference : Chlorine at position 4 instead of 2.
  • Impact : Altered substituent positions modify the electron density distribution on the pyridine ring, affecting interactions with enzymes like CDK2. Position 2 substituents are often critical for binding in kinase active sites .

Functional Group Modifications

Compound E : 6-(Difluoromethoxy)pyridin-3-amine (CAS: 317810-73-4)

  • Molecular Formula : C₆H₆F₂N₂O
  • Key Difference : Replaces -OCF₃ with -OCF₂H.
  • Such analogs may exhibit shorter half-lives in vivo .

Key Findings and Implications

Electron-Withdrawing Effects : The trifluoromethoxy group in 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine enhances metabolic stability compared to methoxy or hydroxy analogs, making it favorable for drug design .

Halogen Interactions : Chlorine at position 2 contributes to halogen bonding in kinase inhibitors, as seen in CDK2 inhibitors with IC₅₀ values < 1 µM .

Positional Sensitivity : Substituent placement (e.g., C2 vs. C4) significantly affects biological activity due to steric and electronic interactions with enzyme active sites .

Biological Activity

2-Chloro-6-(trifluoromethoxy)pyridin-3-amine is a pyridine derivative notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethoxy group. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and pharmaceutical applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H5ClF3N
  • Molecular Weight : 181.54 g/mol
  • Appearance : White to colorless powder
  • Solubility : Low solubility in water; more compatible with organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. The compound's mechanism appears to involve interference with essential biological processes in microbial cells, potentially through interactions with nucleic acids or proteins .

The trifluoromethoxy group significantly enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. It is believed that the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways essential for microbial survival .

Interaction Studies

Investigations into the interactions of this compound with biological macromolecules have revealed that it can form stable complexes with proteins and nucleic acids. These studies suggest that the compound may disrupt DNA replication or transcription processes, contributing to its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis of compounds sharing structural similarities with this compound highlights its unique attributes:

Compound NameCAS NumberSimilarity IndexNotable Features
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine1227511-58-10.88Contains an additional fluorine atom
6-Chloro-2-(trifluoromethyl)pyridin-3-amine117519-13-80.84Amino group introduces basicity
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine749256-90-40.73Methyl group alters reactivity

This table illustrates how the unique combination of the trifluoromethoxy group and chlorine substituent in this compound sets it apart from similar compounds, enhancing its potential utility in medicinal chemistry .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against MRSA at concentrations as low as 4 µg/mL. This suggests a strong potential for development into a therapeutic agent for treating resistant bacterial infections .
  • DNA Interaction Analysis :
    Another study investigated the binding affinity of the compound to DNA. Results indicated that it could effectively intercalate within DNA strands, leading to inhibition of replication processes. This property could be leveraged for designing novel antimicrobial agents targeting bacterial DNA synthesis .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include halogenation (chlorination) and trifluoromethoxy group introduction. For example:

  • Step 1 : Nitration or amination of a pyridine precursor to introduce the amine group.
  • Step 2 : Fluorination using agents like SF₄ or CF₃OF under controlled conditions to attach the trifluoromethoxy group.
  • Step 3 : Chlorination via electrophilic substitution or nucleophilic displacement, often employing PCl₅ or SOCl₂.
    Optimization : Catalytic methods (e.g., Pd/Cu systems) can improve regioselectivity. Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products like dehalogenated byproducts .

Advanced: How can reaction mechanisms involving this compound be studied using kinetic and computational methods?

  • Kinetic Analysis : Monitor reaction progress via HPLC or NMR to determine rate constants for substitutions (e.g., SNAr at the chloro position). Compare activation energies under varying pH or solvent conditions.
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict reactive sites (e.g., electron-deficient C2 due to trifluoromethoxy and chloro groups) and transition states. For example, calculate Fukui indices to identify nucleophilic/electrophilic regions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C2, trifluoromethoxy at C6). ¹⁹F NMR confirms trifluoromethoxy integrity.
  • FT-IR : Peaks at ~1100 cm⁻¹ (C-F stretch) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (196.56 g/mol) and fragments (e.g., loss of Cl or CF₃O groups).
    Note : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotational barriers or impurities; cross-validate with X-ray crystallography .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Bioassay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration).
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) to confirm binding modes. Use SHELXL for refinement to resolve ambiguities in electron density maps.
  • Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed trifluoromethoxy groups) that may interfere with activity .

Basic: What are the storage and handling guidelines to ensure compound stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethoxy group.
  • Handling : Use glove boxes for moisture-sensitive reactions. Avoid exposure to strong bases, which may displace chloride or degrade the amine.
  • Safety : Wear nitrile gloves and goggles; the compound is harmful if inhaled (H332) and causes skin irritation (H315) .

Advanced: What strategies optimize this compound’s role in drug design?

  • SAR Studies : Modify substituents (e.g., replace Cl with Br or CF₃ with CH₃) to assess impact on target binding. Use molecular docking to prioritize derivatives.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amine) to enhance bioavailability. Validate via in vitro permeability assays (Caco-2 models).
  • Toxicity Screening : Test metabolites for hepatotoxicity using primary hepatocyte models. Cross-reference with ADMET predictions .

Basic: How is crystallographic data analyzed to confirm molecular structure?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for least-squares refinement. Key parameters: R-factor < 5%, displacement ellipsoids for thermal motion analysis.
  • Validation : Check for hydrogen bonding (e.g., N-H⋯O interactions) and π-stacking distances (3.5–4.0 Å) to confirm packing motifs .

Advanced: How can computational tools predict this compound’s environmental fate?

  • QSPR Models : Estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log P ~1.9).
  • Ecotoxicity : Use ECOSAR to predict LC₅₀ for aquatic organisms. The trifluoromethoxy group may increase persistence; validate via OECD 301F biodegradation tests .

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